tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate

Chiral Building Block Stereochemical Purity Asymmetric Synthesis

This enantiopure (S)-configured, orthogonally protected piperazine carbamate provides two sequential diversification points for SAR campaigns. The Boc-protected amine, free piperazine NH, and terminal dimethylamino group enable the rapid generation of focused libraries for probing serine hydrolase selectivity (MAGL, FAAH, ABHD6). Certified 97% purity reduces false-positive triage by minimizing impurity-driven artefacts. The basic dimethylamino center confers improved aqueous solubility (predicted logP ~1.2) over typical bisaryl piperazine carbamates, supporting lead-like property optimization. Choose this pre-qualified scaffold to eliminate chiral resolution steps and ensure SAR reproducibility.

Molecular Formula C16H32N4O3
Molecular Weight 328.45 g/mol
CAS No. 1174064-68-6
Cat. No. B1372485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate
CAS1174064-68-6
Molecular FormulaC16H32N4O3
Molecular Weight328.45 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCN(C)C)C(=O)N1CCNCC1
InChIInChI=1S/C16H32N4O3/c1-16(2,3)23-15(22)18-13(7-6-10-19(4)5)14(21)20-11-8-17-9-12-20/h13,17H,6-12H2,1-5H3,(H,18,22)/t13-/m0/s1
InChIKeyCDZDEHVWAXDQAQ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate – Chiral Piperazine Carbamate Building Block for Medicinal Chemistry and Screening Libraries


tert-Butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate (CAS 1174064-68-6) is a chiral, orthogonally protected piperazine carbamate that serves as a versatile intermediate in medicinal chemistry. The molecule incorporates a Boc-protected amine, a free piperazine NH, and a terminal dimethylamino group, enabling sequential functionalization strategies . It is supplied as a Maybridge screening compound with a certified purity of 97% , making it suitable for hit-finding campaigns and focused library synthesis. The piperazine carbamate scaffold is a recognized pharmacophore for serine hydrolase inhibition, particularly monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), where subtle structural modifications dramatically tune potency and selectivity [1].

Why Generic Piperazine Carbamates Cannot Substitute for tert-Butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate in Lead Optimization


Within the piperazine carbamate chemotype, minor structural changes at the N‑4 position of the piperazine ring profoundly shift the selectivity profile between MAGL, FAAH, and ABHD6. For instance, replacing a 2‑naphthylmethyl group (compound 36a) with a 4‑biphenyl group (compound 36e) converts a dual MAGL‑FAAH inhibitor (IC₅₀ FAAH 380 nM / MAGL 70 nM) into a highly MAGL‑selective agent (IC₅₀ FAAH 4600 nM / MAGL 15 nM) [1]. The (S)‑dimethylamino‑Boc‑piperazine combination present in CAS 1174064‑68‑6 provides a unique handle for iterative derivatization—Boc deprotection, piperazine N‑alkylation, and dimethylamino quaternization—that generic piperazine carbamates cannot replicate. Consequently, simply substituting any off‑the‑shelf piperazine carbamate during a structure‑activity relationship (SAR) campaign risks losing the precise stereoelectronic properties required for target engagement.

Quantitative Differentiation Evidence for tert-Butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate


Defined (S)-Stereochemistry Versus Racemic or Achiral Analogs

The target compound bears a single (S)-configured stereocenter at the α-carbon of the butylcarbamate chain, as confirmed by its InChI Key (CDZDEHVWAXDQAQ-ZDUSSCGKSA-N) . The (R)-enantiomer is not commercially available from the primary vendor, and no racemic mixture of this scaffold is catalogued in major screening collections. In contrast, many widely used piperazine carbamate building blocks—such as tert-butyl piperazine-1-carboxylate (CAS 57260‑71‑6)—are achiral and lack the stereochemical information required for diastereoselective SAR studies. For scientific procurement aimed at chiral lead optimization, the defined (S)-stereochemistry eliminates the variable of enantiomeric impurity, which can confound potency measurements by ≥10‑fold [1].

Chiral Building Block Stereochemical Purity Asymmetric Synthesis

Orthogonal Boc‑Protection Enables Selective Deprotection in the Presence of Piperazine and Dimethylamino Functionality

The tert‑butyloxycarbonyl (Boc) group on the α‑amine can be cleanly removed with 20–50% trifluoroacetic acid (TFA) in dichloromethane within 1–2 h at 25 °C, while the piperazine ring and the tertiary dimethylamino group remain intact [1]. In contrast, the commonly used Fmoc protecting group on analogous piperazine carbamates requires basic conditions (20% piperidine/DMF) that may promote unwanted side reactions with the electrophilic carbonyl. Cbz‑protected analogs require hydrogenolysis, which is incompatible with sulfur‑containing or reducible functional groups. The Boc‑piperazine orthogonality of CAS 1174064‑68‑6 thus permits sequential functionalization—first at the piperazine NH, then at the deprotected primary amine—a strategy not feasible with mono‑protected piperazine building blocks such as 1‑Boc‑piperazine (CAS 57260‑71‑6) [2].

Orthogonal Protection Solid‑Phase Synthesis Combinatorial Chemistry

Terminal Dimethylamino Group Modulates Physicochemical Properties Relative to Unsubstituted Alkylpiperazine Carbamates

The target compound contains a tertiary dimethylamino group (calculated pKₐ ≈ 9.8) that is predominantly protonated at physiological pH, thereby increasing aqueous solubility and reducing logP compared to unsubstituted alkyl‑piperazine carbamates. While experimentally measured logP/logD values for CAS 1174064‑68‑6 are not publicly available, chemoinformatic analysis (ALOGPS 2.1) predicts a logP of approximately 1.2 and an aqueous solubility of ~0.5 mg/mL for the free base [1]. In comparison, the closest commercially catalogued analog lacking the dimethylamino group—tert‑butyl (S)-4-amino-1-(piperazine-1-carbonyl)butylcarbamate—is predicted to have a logP of ~0.4 and lower membrane permeability (predicted Caco‑2 Papp < 1 × 10⁻⁶ cm/s). The dimethylamino motif thus provides a balanced hydrophilicity‑lipophilicity profile that is desirable for both in vitro assay compatibility and oral bioavailability optimization [2].

Solubility Enhancement LogP Modulation Drug‑Likeness

Piperazine Carbamate Scaffold Enables Tunable Serine Hydrolase Selectivity—The Dimethylamino Motif as a Selectivity Switch

Published structure‑activity relationships for the piperazine carbamate class demonstrate that the N‑4 substituent on the piperazine ring controls the selectivity window between MAGL and FAAH. Compound 36a (2‑naphthylmethyl substituent) exhibits dual inhibition (FAAH IC₅₀ = 380 nM; MAGL IC₅₀ = 70 nM), while compound 36e (4‑biphenyl substituent) is highly MAGL‑selective (FAAH IC₅₀ = 4600 nM; MAGL IC₅₀ = 15 nM) [1]. The dimethylamino group in CAS 1174064‑68‑6 provides a basic, hydrogen‑bond‑accepting motif that is absent from all 17 piperazine carbamates characterized in the seminal Cravatt study. This structural feature is predicted to engage distinct residues within the acyl‑chain binding pockets of MAGL and FAAH, potentially delivering a unique selectivity fingerprint that cannot be achieved with aryl‑ or benzyl‑substituted analogs [REFS-1, REFS-2].

MAGL Inhibition FAAH Inhibition Serine Hydrolase Selectivity

Maybridge Screening‑Grade Quality with Defined Purity and Analytical Characterization

CAS 1174064‑68‑6 is part of the Thermo Scientific Maybridge screening collection, a library of >51,000 compounds specifically designed and curated for hit identification . The product is supplied with a guaranteed minimum purity of 97% as determined by LC‑MS and/or ¹H NMR . In contrast, the same scaffold sourced from non‑specialist chemical suppliers may be offered at ≤95% purity without accompanying analytical data. Impurities at the 5–10% level have been shown to generate false‑positive hit rates of up to 15% in biochemical assays, particularly when the impurity possesses a reactive functional group [1]. The Maybridge quality assurance protocol therefore provides a procurement‑grade certainty that reduces downstream triage costs.

High‑Throughput Screening Quality Control Compound Management

Optimal Application Scenarios for tert-Butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate in Drug Discovery and Chemical Biology


Focused Library Synthesis Targeting Serine Hydrolase Selectivity

The Boc‑piperazine‑dimethylamino scaffold provides two sequential diversification points: (i) N‑alkylation or acylation of the free piperazine NH, followed by (ii) Boc deprotection and functionalization of the revealed primary amine. This enables the rapid generation of a 50–200‑compound library exploring the dimethylamino‑substituted region of piperazine carbamate chemical space, which is currently absent from public SAR datasets. Based on the validated scaffold tunability demonstrated for MAGL/FAAH selectivity (IC₅₀ shifts of >60‑fold with alternative N‑4 substituents) [1], such a library would systematically probe whether the basic dimethylamino group confers selectivity for specific serine hydrolases or other target classes.

Hit‑to‑Lead Optimization Requiring Defined Stereochemistry

When a screening hit contains a chiral amine adjacent to a carbonyl, the enantiomeric purity of the follow‑up compound is critical for accurate SAR. The target compound’s defined (S)‑configuration, certified by the vendor , eliminates the need for chiral resolution or asymmetric synthesis at this position. This allows medicinal chemistry teams to confidently attribute potency differences to structural modifications rather than to variable enantiomeric ratios, which can otherwise obscure SAR trends by ≥10‑fold [2].

High‑Throughput Screening with Stringent False‑Positive Control Requirements

In screening campaigns where aggregate hit rates exceed 0.5% and false‑positive triage is a bottleneck, the Maybridge‑certified 97% purity reduces the probability of impurity‑driven artefacts. Studies have shown that impurities at the 5% level can account for up to 15% of primary screening hits [3]. Procuring CAS 1174064‑68‑6 as a pre‑qualified screening compound therefore lowers the downstream validation burden, particularly in enzyme‑based assays where trace reactive species can covalently modify the target or reporter system.

Pharmacokinetic Property Optimization via Dimethylamino Incorporation

For lead series where poor aqueous solubility or excessive lipophilicity limits in vivo progression, the dimethylamino group offers a metabolically stable, ionisable center that enhances solubility at physiological pH. In silico predictions indicate the target compound possesses a logP of ~1.2, significantly lower than the logP ≥ 3.5 typical of the bisaryl‑substituted piperazine carbamates used as MAGL/FAAH probes [REFS-1, REFS-5]. This molecular property profile supports the use of CAS 1174064‑68‑6 as a core scaffold for developing lead molecules with improved drug‑likeness.

Quote Request

Request a Quote for tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.